N-(2,4-dimethoxyphenyl)-2-({6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)acetamide
Description
This compound, with the molecular formula C₂₅H₂₉N₅O₃S and molecular weight 479.6 g/mol, features a pyridazine core substituted with a sulfanylacetamide moiety linked to a 2,4-dimethoxyphenyl group and a 3-methylphenylpiperazine fragment.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O3S/c1-18-5-4-6-19(15-18)29-11-13-30(14-12-29)23-9-10-25(28-27-23)34-17-24(31)26-21-8-7-20(32-2)16-22(21)33-3/h4-10,15-16H,11-14,17H2,1-3H3,(H,26,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIPECTVRHJMKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=NN=C(C=C3)SCC(=O)NC4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-({6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of 2,4-dimethoxybenzaldehyde with an appropriate amine to form the dimethoxyphenyl intermediate.
Piperazine Ring Formation: The piperazine ring is synthesized through the reaction of an appropriate diamine with a suitable dihalide.
Pyridazine Ring Formation: The pyridazine ring is formed by the reaction of a hydrazine derivative with a suitable dicarbonyl compound.
Final Coupling Reaction: The final step involves the coupling of the dimethoxyphenyl intermediate, the piperazine ring, and the pyridazine ring under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the sulfur atom.
Reduction: Reduction reactions could occur at the nitro groups or other reducible functional groups.
Substitution: Substitution reactions may take place at the aromatic rings or the piperazine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound might be studied for its potential interactions with biological macromolecules such as proteins or nucleic acids. It could serve as a probe to investigate biochemical pathways.
Medicine
In medicinal chemistry, N-(2,4-dimethoxyphenyl)-2-({6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)acetamide could be explored for its potential therapeutic effects. It might exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might make it suitable for specific industrial applications.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-({6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)acetamide would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound might inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It could bind to specific receptors, modulating cellular signaling.
DNA Intercalation: The compound might intercalate into DNA, affecting gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound shares structural motifs with several piperazine- and acetamide-containing derivatives. Key comparisons include:
Key Observations
Core Heterocycle Variations :
- The target compound uses a pyridazine core, whereas analogues in and employ pyridine or thiazole cores. Pyridazine’s electron-deficient nature may enhance binding to specific enzymatic pockets compared to pyridine or thiazole .
- The sulfanyl bridge in the target compound is rare in analogues; most use direct carbonyl or ether linkages (e.g., 5k in uses an acetamide linkage without sulfur) .
Substituent Effects: The 2,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, contrasting with the 2,5-difluorophenyl in its difluoro analogue (). Fluorine substituents typically enhance metabolic stability, while methoxy groups may improve solubility .
Synthetic Yields and Purification: Compounds with simpler scaffolds (e.g., thiazole derivatives in ) show higher yields (72–86%) compared to pyridazine-based compounds, likely due to fewer synthetic steps .
Biological Activity
N-(2,4-dimethoxyphenyl)-2-({6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C20H24N4O2S, with a molecular weight of approximately 372.49 g/mol.
The biological activity of this compound is believed to stem from its interaction with various biological targets. Preliminary studies suggest that it may exert its effects through:
- Inhibition of specific enzymes involved in disease pathways.
- Receptor modulation , particularly at serotonin and dopamine receptors due to the presence of the piperazine moiety.
- Antioxidant properties , potentially reducing oxidative stress in cells.
Biological Activity Overview
The following sections summarize key findings regarding the biological activities associated with this compound.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar compounds, suggesting potential efficacy against various pathogens. For example, derivatives with similar structural motifs have shown:
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | C. albicans | 8 µg/mL |
While specific data for this compound is limited, the presence of the dimethoxyphenyl and piperazine groups suggests a potential for similar activity.
Anticancer Activity
Studies have indicated that compounds with analogous structures exhibit anticancer properties. For instance:
- In vitro assays demonstrated that certain derivatives inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 10 |
These findings imply that this compound may also possess similar anticancer effects.
Neuropharmacological Activity
The piperazine component suggests potential neuropharmacological effects. Compounds with similar structures have been tested for:
- Anticonvulsant activity : Utilizing models such as maximal electroshock (MES) and pentylenetetrazole (PTZ), several derivatives showed significant protective effects against seizures.
| Compound | MES Protection (%) | PTZ Protection (%) |
|---|---|---|
| Compound D | 75 | 60 |
| Compound E | 80 | 70 |
This indicates a promising avenue for further exploration regarding the neuroprotective capabilities of this compound.
Case Studies and Research Findings
- Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry explored a series of piperazine derivatives, noting that modifications in the aromatic ring significantly influenced cytotoxicity against cancer cell lines. The study found that compounds with electron-donating groups exhibited enhanced activity, suggesting that this compound could benefit from structural optimization.
- Neuropharmacological Assessment : Research conducted on related piperazine derivatives indicated their efficacy in reducing seizure frequency in animal models. This aligns with the hypothesized mechanism of action for N-(2,4-dimethoxyphenyl)-2-({6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-y}sulfanyl)acetamide, warranting further investigation into its anticonvulsant properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
